Propargyl 2-bromoisobutyrate

Description

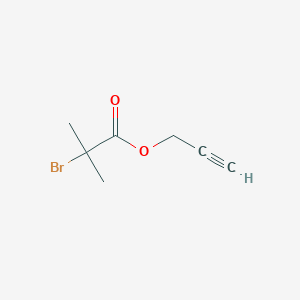

Structure

3D Structure

Properties

IUPAC Name |

prop-2-ynyl 2-bromo-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO2/c1-4-5-10-6(9)7(2,3)8/h1H,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTILOBFYTKJHJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCC#C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30539272 | |

| Record name | Prop-2-yn-1-yl 2-bromo-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40630-86-2 | |

| Record name | Prop-2-yn-1-yl 2-bromo-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 40630-86-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Activators Generated by Electron Transfer Atom Transfer Radical Polymerization (AGET ATRP) of Poly(ethylene glycol) using Propargyl 2-Bromoisobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Activators Generated by Electron Transfer Atom Transfer Radical Polymerization (AGET ATRP) of poly(ethylene glycol) (PEG) derivatives, specifically utilizing propargyl 2-bromoisobutyrate as a functional initiator. This technique is of significant interest for the development of advanced biomaterials and drug delivery systems due to its ability to produce well-defined polymers with terminal alkyne functionalities, ready for subsequent "click" chemistry modifications.

Core Concepts: AGET ATRP

The fundamental mechanism of AGET ATRP involves a reversible activation and deactivation process, which allows for the controlled growth of polymer chains. This leads to polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and high end-group fidelity.

The Role of this compound

This compound is a key bifunctional molecule in this process. It serves as an efficient initiator for ATRP through its 2-bromoisobutyrate group[1]. The carbon-bromine bond is reversibly cleaved by the copper catalyst to generate a radical that initiates the polymerization of the PEG monomer. Crucially, the propargyl group, with its terminal alkyne, remains intact throughout the polymerization[1]. This terminal alkyne functionality is then available for post-polymerization modification via highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This allows for the straightforward conjugation of the synthesized PEG chains to other molecules, such as peptides, proteins, or small molecule drugs.

Experimental Protocols

Synthesis of this compound Initiator

The synthesis of this compound is typically achieved through the esterification of propargyl alcohol with 2-bromoisobutyryl bromide[1].

Materials:

-

Propargyl alcohol

-

2-Bromoisobutyryl bromide

-

Pyridine (B92270) (or other suitable base)

-

Dichloromethane (DCM) or other suitable solvent

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve propargyl alcohol and pyridine in DCM and cool the mixture in an ice bath.

-

Slowly add 2-bromoisobutyryl bromide dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or distillation.

AGET ATRP of Poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA)

The following is a representative protocol for the AGET ATRP of PEGMA, a common PEG derivative used in such polymerizations. This protocol is adapted from procedures for AGET ATRP of similar monomers[2].

Materials:

-

Poly(ethylene glycol) methyl ether methacrylate (PEGMA), inhibitor removed

-

This compound (initiator)

-

Copper(II) bromide (CuBr₂), catalyst precursor

-

Tris(2-pyridylmethyl)amine (TPMA) or N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Ascorbic acid (reducing agent)

-

Solvent (e.g., water, methanol, or a mixture)

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

-

Syringes and needles

Procedure:

-

To a Schlenk flask, add PEGMA, this compound, CuBr₂, and the chosen ligand.

-

Seal the flask with a rubber septum and deoxygenate the mixture by bubbling with nitrogen or argon for at least 30 minutes.

-

In a separate vial, prepare a stock solution of ascorbic acid in the deoxygenated solvent.

-

Inject the deoxygenated solvent into the Schlenk flask to dissolve the monomer and catalyst complex.

-

Place the flask in a thermostatically controlled oil bath at the desired reaction temperature.

-

Initiate the polymerization by injecting the ascorbic acid solution into the reaction mixture.

-

Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR) and the evolution of molecular weight and PDI (by Gel Permeation Chromatography, GPC).

-

To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.

-

Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

-

Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

-

Isolate the purified polymer by filtration or centrifugation and dry under vacuum.

Data Presentation

The following tables summarize typical quantitative data for the AGET ATRP of PEGMA. The data is compiled from various sources and represents expected outcomes for a well-controlled polymerization.

Table 1: Reaction Conditions for AGET ATRP of PEGMA

| Parameter | Value |

| Monomer | Poly(ethylene glycol) methyl ether methacrylate (PEGMA) |

| Initiator | This compound |

| Catalyst Precursor | CuBr₂ |

| Ligand | TPMA or PMDETA |

| Reducing Agent | Ascorbic Acid |

| Solvent | Water/Methanol mixture |

| Temperature | 30 - 70 °C |

| Monomer to Initiator Ratio | 50:1 to 500:1 |

| Initiator to Catalyst Ratio | 1:0.05 to 1:0.2 |

| Catalyst to Ligand Ratio | 1:1 to 1:2 |

| Catalyst to Reducing Agent Ratio | 1:1 to 1:5 |

Table 2: Typical Molecular Weight and Polydispersity Data for AGET ATRP of PEGMA

| [Monomer]:[Initiator] | Conversion (%) | Mₙ (theoretical) ( g/mol ) | Mₙ (GPC) ( g/mol ) | PDI (Mₙ/Mₙ) |

| 50:1 | 92 | 23,000 | 21,500 | 1.15 |

| 100:1 | 89 | 45,000 | 42,300 | 1.18 |

| 200:1 | 85 | 86,000 | 81,700 | 1.25 |

| 400:1 | 81 | 165,000 | 158,000 | 1.32 |

Note: Mₙ (theoretical) = ([Monomer]/[Initiator]) x Conversion x MW(Monomer) + MW(Initiator). The specific values can vary depending on the exact reaction conditions and the molecular weight of the PEGMA used.

Visualizations

AGET ATRP Mechanism

Caption: The mechanism of Activators Generated by Electron Transfer Atom Transfer Radical Polymerization (AGET ATRP).

Experimental Workflow

Caption: A typical experimental workflow for the AGET ATRP of PEGMA.

This technical guide provides a foundational understanding and practical protocols for the AGET ATRP of PEG using this compound. For specific applications, further optimization of reaction conditions may be necessary. Researchers are encouraged to consult the primary literature for more detailed information on specific monomer systems and applications.

References

Propargyl 2-Bromoisobutyrate: A Technical Guide for Advanced Polymer Synthesis and Bioconjugation

For Immediate Release

This technical guide provides a comprehensive overview of Propargyl 2-bromoisobutyrate, a key bifunctional molecule in the fields of polymer chemistry and materials science. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, synthesis, and applications, with a focus on its role as an initiator in Atom Transfer Radical Polymerization (ATRP) and its utility in subsequent "click" chemistry modifications.

Core Properties and Safety Information

This compound, identified by the CAS number 40630-86-2 , is a versatile chemical compound valued for its dual functionality. It incorporates both a bromine atom, which serves as an initiating site for ATRP, and a terminal alkyne group, which allows for post-polymerization modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 40630-86-2 | |

| Molecular Formula | C₇H₉BrO₂ | |

| Molecular Weight | 205.05 g/mol | |

| Appearance | Solid or liquid | |

| Boiling Point | 188-194 °C | |

| Flash Point | 89.4 °C (192.9 °F) | |

| IUPAC Name | prop-2-ynyl 2-bromo-2-methylpropanoate |

Safety and Handling

This compound is classified with the GHS07 pictogram and the signal word "Warning". Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of propargyl alcohol with 2-bromoisobutyryl bromide in the presence of a base, such as triethylamine (B128534), to neutralize the HBr byproduct.[1]

Materials:

-

Propargyl alcohol

-

2-Bromoisobutyryl bromide

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propargyl alcohol and triethylamine in anhydrous dichloromethane.

-

Cool the flask in an ice bath with stirring.

-

Add 2-bromoisobutyryl bromide dropwise to the cooled solution via a dropping funnel over a period of 1-2 hours.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.

ATRP of Methyl Methacrylate (B99206) (MMA) using this compound

This protocol describes a typical ATRP of methyl methacrylate initiated by this compound to synthesize alkyne-terminated poly(methyl methacrylate) (PMMA).

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

This compound (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Toluene or another suitable solvent

-

Schlenk flask and other standard glassware for air-sensitive techniques

-

Magnetic stirrer and stir bar

-

Thermostated oil bath

Procedure:

-

To a dry Schlenk flask, add CuBr and a magnetic stir bar.

-

Seal the flask with a rubber septum and deoxygenate by performing three freeze-pump-thaw cycles.

-

Under an inert atmosphere, add the desired amounts of toluene, MMA, and PMDETA to the flask.

-

Subject the mixture to another three freeze-pump-thaw cycles.

-

Inject the initiator, this compound, into the flask to start the polymerization.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.

-

Monitor the progress of the polymerization by taking samples at regular intervals and analyzing them by ¹H NMR (for monomer conversion) and size exclusion chromatography (SEC) (for molecular weight and polydispersity).

-

Once the desired monomer conversion is reached, terminate the polymerization by exposing the reaction mixture to air and diluting it with a suitable solvent like tetrahydrofuran (B95107) (THF).

-

Purify the polymer by passing the solution through a short column of neutral alumina (B75360) to remove the copper catalyst, followed by precipitation in a non-solvent (e.g., cold methanol (B129727) or hexane).

-

Dry the resulting alkyne-terminated PMMA under vacuum.

Logical and Experimental Workflows

The following diagrams illustrate the key processes involving this compound.

Caption: Workflow for the synthesis of this compound.

Caption: General workflow from ATRP to 'click' chemistry modification.

Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable tool for the synthesis of well-defined polymers with tailored functionalities. The alkyne-terminated polymers produced via ATRP can be readily conjugated with a wide range of azide-containing molecules, including fluorescent dyes, peptides, proteins, and other polymers.[1] This "grafting-to" approach, facilitated by the highly efficient and specific CuAAC reaction, is instrumental in the development of:

-

Drug Delivery Systems: Creating targeted drug-polymer conjugates.

-

Bioconjugates: Immobilizing biomolecules onto polymer scaffolds.

-

Advanced Materials: Synthesizing block copolymers, star polymers, and polymer brushes with complex architectures.

-

Biosensors: Functionalizing surfaces for the detection of biological analytes.[1]

References

The Lynchpin of Controlled Polymerization: A Technical Guide to ATRP Initiation by Propargyl 2-Bromoisobutyrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of Atom Transfer Radical Polymerization (ATRP) initiated by propargyl 2-bromoisobutyrate. This versatile initiator is pivotal in the synthesis of well-defined polymers with complex architectures, offering a gateway to advanced materials for a myriad of applications, including drug delivery systems and functional biomaterials. This document provides a comprehensive overview of the initiation mechanism, detailed experimental protocols, and quantitative data to facilitate the application of this powerful polymerization technique.

Core Mechanism of ATRP Initiation

Atom Transfer Radical Polymerization (ATRP) is a robust method for controlled/"living" radical polymerization, enabling the synthesis of polymers with predetermined molecular weights and low polydispersity. The process relies on a reversible equilibrium between a small number of active, propagating radical chains and a majority of dormant species, mediated by a transition metal complex, typically copper(I).

This compound is a bifunctional initiator that plays a crucial role in this process. Its molecular structure incorporates two key reactive sites:

-

The 2-bromoisobutyrate group: This moiety contains a carbon-bromine bond that is reversibly activated by the transition metal catalyst to initiate controlled polymer chain growth.

-

The propargyl group: This terminal alkyne functionality remains intact during polymerization, providing a reactive handle for post-polymerization modifications, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.

The initiation process, mediated by a copper(I) complex (Cu(I)X / Ligand), involves the homolytic cleavage of the carbon-bromine bond in this compound. This generates an initial radical species and the oxidized copper(II) complex (Cu(II)X₂ / Ligand). This radical then reacts with a monomer unit, initiating the polymerization process. The propargyl group is preserved as a terminal functional group on the polymer chain.

The overall ATRP process can be visualized as a catalytic cycle where the copper complex shuttles between its +1 and +2 oxidation states, maintaining a low concentration of active radicals and thus minimizing termination reactions.

A Technical Guide to the Propargyl Group in Post-Polymerization Modification

Audience: Researchers, scientists, and drug development professionals.

Introduction

Post-polymerization modification (PPM) is a powerful strategy for the synthesis of functional and complex macromolecular architectures. It allows for the introduction of a wide array of chemical functionalities onto a pre-formed polymer backbone, offering a level of precision and versatility that can be challenging to achieve through direct polymerization of functional monomers. Among the various chemical handles utilized for PPM, the propargyl group (a terminal alkyne) has emerged as a cornerstone of modern polymer chemistry. Its high reactivity in a select number of exceptionally efficient and orthogonal reactions, coupled with its relative stability under common polymerization conditions, makes it an ideal functional group for creating advanced materials for biomedical and pharmaceutical applications.[1][2]

This technical guide provides an in-depth exploration of the role of the propargyl group in post-polymerization modification. We will detail the key chemical reactions, provide generalized experimental protocols, present quantitative data for comparison, and illustrate the logical and chemical pathways involved.

The Versatility of the Propargyl Functional Group

The terminal alkyne of the propargyl group is the key to its utility. This C-C triple bond can participate in a variety of highly efficient chemical transformations, allowing a single propargyl-functionalized polymer to serve as a versatile platform for diversification. The most prominent of these reactions are "click" chemistry, thiol-yne additions, and Sonogashira cross-coupling, each providing a unique pathway to novel polymer structures and functions.

Azide-Alkyne "Click" Chemistry

Arguably the most significant application of the propargyl group in PPM is its role in azide-alkyne cycloaddition "click" chemistry.[3] This reaction family is characterized by high yields, mild reaction conditions, and exceptional specificity, making it ideal for biological and pharmaceutical applications.[4]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, forming a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne (the propargyl group) and an azide (B81097).[1] The reaction is typically catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent concerns about copper cytotoxicity in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[6] This reaction does not require a metal catalyst. Instead, it utilizes a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DBCO) that reacts rapidly with an azide due to the release of ring strain.[4][6] For PPM, this means either the polymer must contain the azide and be modified by a propargyl-containing molecule, or more commonly, a propargyl-functional polymer is modified with an azide-functionalized strained alkyne, although the direct reaction of propargyl groups with strained azides is less common. The primary pathway involves polymers functionalized with strained alkynes reacting with azide-bearing molecules. However, the propargyl group remains central to synthesizing many of the azide-functional molecules used in these conjugations.

Data Summary: Azide-Alkyne Cycloadditions

| Reaction | Catalyst/Promoter | Typical Solvent(s) | Temp (°C) | Ligation Efficiency | Key Applications | Reference(s) |

| CuAAC | Cu(I) source (e.g., CuSO₄/NaAsc, CuBr) | DMF, DMSO, H₂O/tBuOH | 25 - 120 | >95% | Block copolymer synthesis, side-chain functionalization, surface modification, bioconjugation. | [1][7][8] |

| SPAAC | Strain-promoted (e.g., DBCO) | Aqueous buffers, DMSO | 25 - 37 | 80-90% | Live cell imaging, hydrogel formation, in vivo conjugation, sensitive bioconjugation. | [6][9][10] |

Experimental Protocol: General CuAAC for Polymer Modification

-

Reactant Preparation: Dissolve the propargyl-functionalized polymer (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO). In a separate vial, dissolve the azide-containing molecule (1.2-1.5 eq.) in the same solvent.

-

Catalyst Preparation: Prepare stock solutions of copper(II) sulfate (B86663) (CuSO₄) and sodium ascorbate (B8700270) in water. A typical final concentration in the reaction mixture is 5-10 mol% CuSO₄ and 20-50 mol% sodium ascorbate relative to the alkyne. For organic solvents, a Cu(I) source like CuBr complexed with a ligand (e.g., PMDETA, bipyridine) can be used.[1][7]

-

Reaction Execution: To the stirred polymer solution, add the azide solution, followed by the sodium ascorbate solution, and finally the CuSO₄ solution. If using a ligand, pre-mix it with the copper catalyst.

-

Incubation: Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by techniques like ¹H NMR (disappearance of the alkyne proton at ~2.5 ppm) or IR spectroscopy (disappearance of the azide stretch at ~2100 cm⁻¹).

-

Purification: Purify the modified polymer to remove the copper catalyst and excess reagents. This is typically achieved by dialysis against a copper-chelating buffer (e.g., EDTA), size-exclusion chromatography, or precipitation into a non-solvent.[5]

Thiol-Yne Reaction

The thiol-yne reaction is a radical-mediated addition of a thiol across the C-C triple bond of an alkyne.[11] This reaction is highly efficient and can be initiated by UV light (with a photoinitiator) or heat (with a thermal initiator). A key feature is its stepwise nature: the first addition of a thiol radical yields a vinyl sulfide, which can then react with a second thiol radical, leading to a dithioether product. This double addition capability makes the thiol-yne reaction exceptionally powerful for creating highly crosslinked polymer networks.[12][13]

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. jenabioscience.com [jenabioscience.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. In situ preparation of hetero-polymers/clay nanocomposites by CUAAC click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. ir.lib.uwo.ca [ir.lib.uwo.ca]

- 11. books.rsc.org [books.rsc.org]

- 12. "Synthesis, Thiol-Yne "Click" Photopolymerization, and Physical Propert" by Justin W. Chan, Junghwan Shin et al. [aquila.usm.edu]

- 13. researchgate.net [researchgate.net]

Propargyl 2-Bromoisobutyrate: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl 2-bromoisobutyrate is a bifunctional molecule of significant interest in the fields of polymer chemistry and bioconjugation. Its utility as an initiator for Atom Transfer Radical Polymerization (ATRP) and its terminal alkyne group, which allows for "click" chemistry reactions, make it a versatile building block for the synthesis of complex macromolecules and functionalized materials. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in these applications, influencing reaction kinetics, purification, and final product formulation.

This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data is not extensively available in published literature, this guide infers a qualitative solubility profile based on its structural attributes and the known behavior of analogous compounds. Furthermore, it provides a detailed experimental protocol for the quantitative determination of its solubility, enabling researchers to generate precise data tailored to their specific experimental conditions.

Inferred Solubility Profile

The solubility of this compound is governed by the interplay of its constituent functional groups: the relatively nonpolar bromoisobutyrate moiety and the terminal alkyne of the propargyl group. Based on the general principle of "like dissolves like," it is anticipated to be soluble in a range of common organic solvents. The table below summarizes the expected qualitative solubility.

| Solvent Class | Solvent | Expected Qualitative Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity and aprotic nature are effective at solvating a wide range of organic molecules. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, its polar aprotic character is conducive to dissolving esters and alkyl halides. | |

| Tetrahydrofuran (THF) | Soluble | A common solvent for polymerization reactions, it is expected to readily dissolve the ATRP initiator. | |

| Acetone | Soluble | Its moderate polarity makes it a good solvent for many organic compounds.[1] | |

| Polar Protic | Methanol | Likely Soluble | The potential for hydrogen bonding with the ester group may enhance solubility. |

| Ethanol | Likely Soluble | Similar to methanol, it is expected to be a suitable solvent. | |

| Nonpolar | Dichloromethane (DCM) | Soluble | Effective at dissolving a wide range of organic compounds, including those with moderate polarity. |

| Chloroform | Soluble | Similar to DCM, it is a good solvent for many organic esters. | |

| Toluene | Soluble | The aromatic nature and low polarity can solvate the nonpolar aspects of the molecule. | |

| Hexane | Less Soluble / Insoluble | As a nonpolar aliphatic solvent, it is less likely to effectively solvate the more polar ester group of the molecule. |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise, quantitative solubility data (e.g., in g/L or mol/L), the shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[2][3] This method is recommended by the Organisation for Economic Co-operation and Development (OECD) under Guideline 105.[4][5]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Glass vials with screw caps (B75204) or sealed ampoules

-

Temperature-controlled orbital shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Centrifuge (optional)

-

Quantitative analytical instrumentation (e.g., HPLC, GC, UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that saturation is achieved.

-

Accurately add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended, though preliminary experiments may be needed to determine the optimal equilibration time.[3]

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 24 hours to allow the excess solid to sediment.

-

Alternatively, centrifugation can be used to accelerate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe.

-

To ensure the removal of any suspended microparticles, filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial.

-

Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC).

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution. This value represents the solubility of this compound in the selected solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

References

An In-depth Technical Guide to the Safe Handling of Propargyl 2-bromoisobutyrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for propargyl 2-bromoisobutyrate (CAS No. 40630-86-2), a key reagent in polymer chemistry. Adherence to these guidelines is crucial for ensuring laboratory safety and experimental integrity.

Chemical and Physical Properties

This compound is a bifunctional molecule utilized as an initiator in atom transfer radical polymerization (ATRP).[1] Its structure incorporates a propargyl group with a terminal alkyne and a 2-bromoisobutyrate group, enabling controlled polymer synthesis and subsequent "click" chemistry modifications.[1]

| Property | Value |

| Molecular Formula | C₇H₉BrO₂[2][3] |

| Molecular Weight | 205.05 g/mol [2][3] |

| Appearance | Solid or liquid |

| Boiling Point | 188-194 °C |

| Flash Point | 89.4 °C (192.9 °F) |

| Density | 1.418 ± 0.06 g/cm³ (Predicted) |

| CAS Number | 40630-86-2[2][3][] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards are summarized below.

| Hazard Classification | Description |

| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[5] |

| Skin Irritation (Category 2) | Causes skin irritation. |

| Eye Irritation (Category 2) | Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation. |

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing mist/vapours/spray.[6]

-

P264: Wash face, hands and any exposed skin thoroughly after handling.[5][6][7]

-

P271: Use only outdoors or in a well-ventilated area.[6]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Workflow and Handling

Proper handling of this compound is essential to minimize exposure and ensure a safe laboratory environment. All operations should be conducted in a well-ventilated chemical fume hood.

References

Propargyl 2-bromoisobutyrate molecular weight and formula

Propargyl 2-bromoisobutyrate is a chemical compound frequently utilized in scientific research, particularly as an initiator in atom transfer radical polymerization (ATRP). Its structure incorporates a propargyl group, which contains a terminal alkyne, making it valuable for subsequent "click" chemistry reactions. This bifunctionality allows for the synthesis of complex polymer architectures.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis, as well as for analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₇H₉BrO₂ | [][2][3][4] |

| Molecular Weight | 205.05 g/mol | [][2][3][4] |

| Monoisotopic Mass | 203.97859 g/mol | [][3] |

| CAS Number | 40630-86-2 | [][4] |

| IUPAC Name | prop-2-ynyl 2-bromo-2-methylpropanoate | [] |

| Appearance | Solid or liquid | [] |

| Boiling Point | 188-194 °C | [][2] |

Context and Applicability of Further Technical Information

The request for experimental protocols and signaling pathway diagrams is noted. However, these elements are typically associated with biologically active molecules or complex chemical processes, not with the intrinsic properties of a single, relatively simple organic molecule like this compound.

-

Experimental Protocols: Detailed protocols would be specific to the application of this compound (e.g., a specific polymerization reaction or a "click" chemistry conjugation) rather than the compound itself. These would vary widely depending on the desired outcome, reactants, and laboratory conditions.

-

Signaling Pathways: Diagrams of signaling pathways are used to illustrate interactions between molecules in a biological system (e.g., drug-receptor interactions leading to a cellular response). As a synthetic initiator, this compound does not have a biological signaling pathway.

Therefore, a logical workflow diagram for a process using this chemical is more appropriate. Below is a generalized workflow for its use as an ATRP initiator followed by a click reaction.

Figure 1: Generalized experimental workflow for the use of this compound.

References

Synthesis of Alkyne-Terminated Polymers Using Atom Transfer Radical Polymerization (ATRP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of alkyne-terminated polymers via Atom Transfer Radical Polymerization (ATRP). This technique is pivotal for creating well-defined polymers with terminal functionalities ready for subsequent modifications, such as "click" chemistry, which is invaluable in drug delivery, bioconjugation, and advanced materials science.

Core Principles of Alkyne-Functionalized ATRP

Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization (CRP) method that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and high degrees of end-group functionality.[1][2][3] The key to forming alkyne-terminated polymers is the use of a specialized initiator that contains both an ATRP-active site (typically an alkyl halide) and a stable alkyne group.[4][5]

A common and effective initiator for this purpose is propargyl 2-bromoisobutyrate (PBiB).[3][4] The 2-bromoisobutyrate moiety initiates controlled polymer growth, while the propargyl group provides the terminal alkyne functionality that remains intact throughout the polymerization process.[4]

The general mechanism involves a reversible redox process catalyzed by a transition metal complex, typically copper(I) halide with a nitrogen-based ligand. The Cu(I) complex (activator) reversibly abstracts a halogen atom from the dormant polymer chain end (P-X), generating a propagating radical (P•) and the higher oxidation state Cu(II) complex (deactivator). This rapid and reversible activation/deactivation cycle ensures that the concentration of active radicals remains low, minimizing termination reactions and allowing for uniform chain growth.

Caption: ATRP mechanism for alkyne-terminated polymer synthesis.

Experimental Design and Key Components

The success of the synthesis relies on the careful selection of monomers, the initiator, the catalyst system, and reaction conditions.

-

Initiator: this compound (PBiB) is a widely used alkyne-functional initiator.[4] Its synthesis typically involves the esterification of propargyl alcohol with 2-bromoisobutyryl bromide.[4]

-

Monomers: ATRP is compatible with a wide range of functional monomers, most commonly methacrylates (e.g., methyl methacrylate (B99206), MMA) and acrylates (e.g., methyl acrylate, MA; tert-butyl acrylate, tBA).[2][6][7]

-

Catalyst System: The most common catalyst is a copper(I) halide (e.g., CuBr or CuCl) complexed with a nitrogen-based ligand. The ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN), solubilizes the copper salt and tunes its reactivity.[7][8]

-

Solvent: The choice of solvent depends on the solubility of the monomer and the resulting polymer. Common solvents include toluene, anisole (B1667542), dimethylformamide (DMF), and methyl ethyl ketone (MEK).[8][9]

A critical consideration during the synthesis is the potential for a side reaction known as Glaser coupling, which is an oxidative coupling of the terminal alkyne groups.[10][11] This reaction can lead to bimodal molecular weight distributions and a loss of terminal functionality.[10][11] It has been shown that this coupling often occurs not during the polymerization itself, but upon exposure to air during the workup phase.[10][11]

Strategies to prevent Glaser coupling include:

-

Keeping the reaction mixture at a low temperature after polymerization and removing the copper catalyst promptly.[10]

-

Adding an excess of a reducing agent (like ascorbic acid) after polymerization to prevent the oxidation of the Cu(I) catalyst.[10]

-

Using Activators Regenerated by Electron Transfer (ARGET) ATRP, which includes a reducing agent in the initial reaction mixture.[8][10]

Generalized Experimental Protocol (Normal ATRP)

This protocol describes a typical laboratory-scale synthesis of alkyne-terminated poly(methyl methacrylate) (PMMA).

Materials:

-

Methyl methacrylate (MMA), monomer

-

This compound (PBiB), initiator

-

Copper(I) bromide (CuBr), catalyst

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), ligand

-

Anisole, solvent

-

Inhibitor removal columns (for MMA)

-

Syringes, Schlenk flask, magnetic stir bar, rubber septa

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Monomer Purification: Pass MMA through a column of basic alumina (B75360) to remove the inhibitor.

-

Reaction Setup: Add CuBr (1 part) to a dry Schlenk flask equipped with a magnetic stir bar. Seal the flask with a rubber septum, and cycle between vacuum and inert gas (N₂ or Ar) three times to remove oxygen.

-

Reagent Preparation: In a separate vial under an inert atmosphere, prepare a solution containing the purified MMA (e.g., 100 parts), PBiB initiator (e.g., 1 part), PMDETA ligand (e.g., 1 part), and anisole (e.g., 50% v/v).

-

Degassing: Deoxygenate the monomer/initiator/ligand solution by bubbling with inert gas for at least 30 minutes.

-

Initiation: Using a gas-tight syringe, transfer the degassed solution to the Schlenk flask containing the CuBr catalyst.

-

Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-90°C) and stir. The reaction mixture will typically become more viscous as the polymerization proceeds. Monitor the reaction progress by taking samples periodically to analyze for monomer conversion (via ¹H NMR or GC) and molecular weight (via SEC/GPC).

-

Termination and Workup: Once the desired conversion is reached, stop the polymerization by cooling the flask in an ice bath and exposing the contents to air. This oxidizes the Cu(I) catalyst, quenching the reaction.

-

Purification: Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran, THF). Pass the solution through a short column of neutral alumina to remove the copper catalyst.

-

Isolation: Precipitate the purified polymer solution into a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane). Filter and dry the resulting alkyne-terminated polymer under vacuum to a constant weight.

Data Presentation: Representative ATRP Systems

The following tables summarize typical conditions and results for the synthesis of alkyne-terminated polymers.

Table 1: ATRP of Methyl Methacrylate (MMA)

| Initiator | Catalyst/Ligand | Ratio ([M]:[I]:[Cat]:[L]) | Solvent | Temp (°C) | Time (h) | Mₙ ( g/mol ) | PDI (Đ) |

|---|---|---|---|---|---|---|---|

| PBiB | CuBr/PMDETA | 100:1:1:1 | Toluene | 70 | 6 | 9,500 | 1.15 |

| PBiB | CuCl/Me₆TREN | 200:1:1:1 | Anisole | 90 | 4 | 18,200 | 1.20 |

| PBiB | CuBr₂/PMDETA¹ | 100:1:0.1:1 | MEK | 60 | 8 | 9,100 | 1.25 |

¹ Data represents an ARGET ATRP system with an added reducing agent.

Table 2: ATRP of Acrylates

| Monomer | Initiator | Catalyst/Ligand | Ratio ([M]:[I]:[Cat]:[L]) | Solvent | Temp (°C) | Time (h) | Mₙ ( g/mol ) | PDI (Đ) |

|---|---|---|---|---|---|---|---|---|

| t-Butyl Acrylate | PBiB | CuBr/PMDETA | 50:1:1:1 | Toluene | 60 | 2 | 5,800 | 1.10 |

| Methyl Acrylate | PBiB | CuBr/Me₆TREN | 100:1:0.5:0.5 | DMF | 25 | 0.5 | 8,900 | 1.18 |

(Note: Data is compiled and representative of typical results found in the literature. Actual results may vary based on specific experimental conditions and purity of reagents.)

Experimental Workflow Visualization

The synthesis and subsequent use of alkyne-terminated polymers follow a logical workflow, from initial setup to final application.

Caption: General workflow for synthesis and application.

Conclusion

The synthesis of alkyne-terminated polymers using ATRP is a highly efficient and versatile method for producing well-defined macromolecular building blocks. The terminal alkyne group serves as a powerful handle for post-polymerization modification via click chemistry, enabling the construction of complex architectures like block copolymers, star polymers, and bioconjugates.[4] For professionals in drug development and materials science, mastering this technique opens the door to creating novel materials with precisely tailored properties for a wide array of applications. Careful control over reaction conditions, particularly to avoid side reactions like Glaser coupling, is essential to ensure high end-group fidelity and the overall success of the synthesis.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. researchgate.net [researchgate.net]

- 4. This compound|ATRP Initiator for Click Chemistry [benchchem.com]

- 5. Alkyne-ATRP Initiator - Taskcm [taskcm.com]

- 6. Synthesis of degradable model networks via ATRP and click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity | MDPI [mdpi.com]

- 8. 14.139.213.3:8080 [14.139.213.3:8080]

- 9. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. electronicsandbooks.com [electronicsandbooks.com]

An In-depth Technical Guide to Click Chemistry for Polymer Functionalization

For Researchers, Scientists, and Drug Development Professionals

The advent of "click chemistry" has revolutionized the field of polymer science, offering a suite of highly efficient, selective, and versatile reactions for the modification and functionalization of macromolecules. This guide provides a comprehensive technical overview of the core principles of click chemistry and its application in polymer functionalization, with a particular focus on its relevance to drug development and materials science.

Introduction to Click Chemistry

Coined by K. Barry Sharpless in 2001, "click chemistry" describes a class of reactions that are modular, wide in scope, high-yielding, and generate minimal and inoffensive byproducts.[1] These reactions are characterized by their simplicity, high selectivity, and the ability to proceed under mild, often biocompatible, conditions.[2][3] For polymer functionalization, click chemistry provides a powerful toolbox to precisely attach a wide variety of molecules, including therapeutic agents, imaging probes, and targeting ligands, to polymer backbones, side chains, or end groups.[4]

The core philosophy of click chemistry revolves around using a few practically useful and reliable reactions. The most prominent of these for polymer functionalization include:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

-

Thiol-ene Reactions

-

Diels-Alder Reactions

This guide will delve into the specifics of each of these key reactions, providing quantitative data, detailed experimental protocols, and visual representations of their mechanisms and workflows.

Core Click Chemistry Reactions for Polymer Functionalization

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, involving the 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[2] This reaction is catalyzed by copper(I) and is known for its high efficiency, regioselectivity, and tolerance to a wide range of functional groups and solvents.[1][5]

Reaction Mechanism:

Caption: General scheme of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Quantitative Data for CuAAC Polymer Functionalization:

| Polymer | Functional Molecule/Group | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield/Conversion (%) | Reference |

| Azide-terminated Polystyrene | α-chloropropargylacetate | CuI | CHCl₃ | Room Temp | Overnight | 70 | [6] |

| Azide-terminated Polystyrene | Water | PPh₃ | Benzene | Room Temp | Overnight | 90 | [6] |

| Azidomethyl Polystyrene | Propargyl Carbamate Derivatives | CuI / Et₃N | N/A | Room Temp | 72 | Quantitative | [7] |

| Poly(ethylene glycol) (PEG) | Coumarin | N/A (in scCO₂) | scCO₂ | 35 | 48 | 87.14 | [7] |

| Azide-functionalized Polyacrylates | Propargyl alcohol | CuBr/PMDETA | DMSO | 20 | < 0.5 | >95 | [1] |

Experimental Protocol: CuAAC Functionalization of Azide-Terminated Polystyrene [6]

Materials:

-

Azide (N₃) end-functional polystyrene (Mn = 7,300 g/mol )

-

α-chloropropargylacetate

-

Copper(I) iodide (CuI)

-

Chloroform (CHCl₃)

-

Ammonium hydroxide (B78521) (NH₄OH, 25% solution in H₂O)

-

Deionized water

-

Nitrogen gas

Procedure:

-

In a 25 mL Schlenk tube, dissolve 0.2 g of azide end-functional polystyrene in 5 mL of CHCl₃.

-

Add 0.52 mg of CuI catalyst and 7.26 mg (0.054 mmol) of α-chloropropargylacetate to the solution.

-

Degas the reaction mixture by bubbling with N₂ gas for 12 minutes.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the CuI catalyst by filtration.

-

Dilute the filtrate with CHCl₃.

-

Wash the organic phase successively with 5 mL of NH₄OH solution and three times with 20 mL of water.

-

Isolate the functionalized polymer by precipitation and drying. The reported yield for this procedure is 70%.[6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes strained cyclooctynes, which react rapidly with azides without the need for a catalyst. This makes SPAAC particularly suitable for biological applications where the cytotoxicity of copper is a concern.[5] The reaction rate is highly dependent on the structure and strain of the cyclooctyne.

Reaction Mechanism:

Caption: General scheme of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Quantitative Data for SPAAC Reactions:

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

| Dibenzocyclooctyne (DBCO) | Benzyl Azide | ~0.6 - 1.0 | [5] |

| Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | ~0.06 - 0.1 | [5] |

| Dibenzoazacyclooctyne (DIBAC) | Benzyl Azide | ~0.3 | [5] |

| Biarylazacyclooctynone (BARAC) | Benzyl Azide | ~0.9 | [5] |

| Tetrazine with TCO | TCO | 1 to 10⁶ | [8] |

Experimental Protocol: SPAAC Modification of Azide-Coated Polycaprolactone (B3415563) (PCL) Scaffold [9]

Materials:

-

Azide-pegylated polycaprolactone (PCL) nanofibers (PCL-OPP)

-

Dibenzocyclooctyne (DBCO)-modified protein nanocapsules (e.g., DBCO-n(BMP-2))

-

Bovine Serum Albumin (BSA) solution (30 mg/mL)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Soak the PCL-OPP scaffold in a BSA solution (30 mg/mL) at 37°C for 2 hours to block non-specific adsorption.

-

Rinse the surface of the PCL-OPP scaffold with PBS.

-

Incubate the scaffold with 1 mL of the DBCO-modified nanocapsule solution (2 mg/mL) at the desired temperature.

-

After the reaction, rinse the scaffold with PBS to remove unreacted nanocapsules.

-

The functionalized scaffold is then ready for further analysis or use.

Thiol-ene Reactions

The thiol-ene reaction involves the addition of a thiol to an alkene (ene) to form a thioether. This reaction can be initiated by radicals (e.g., using a photoinitiator and UV light) or by nucleophilic catalysis.[10][11] It is characterized by its high efficiency, rapid reaction rates, and insensitivity to oxygen and water in many cases.[1][8]

Reaction Mechanism:

Caption: General scheme of the Thiol-ene click reaction.

Quantitative Data for Thiol-ene Polymer Functionalization:

| Polymer System | Thiol:Ene Ratio | Initiator | Conditions | Conversion (%) | Reference |

| Vinyl-functionalized Polystyrene | 1.1:1 (thiol:vinyl) | DMPA | UV (365 nm), 15 min, RT | ~100 | [1] |

| Methacrylate-thiol-ene resin | 1:1 | N/A | N/A | Ene: 45, Methacrylate: 92 | [12] |

| Methacrylate-thiol-ene resin | 3:1 | N/A | N/A | Ene: 61, Methacrylate: 95 | [12] |

| End-functional PMMA | N/A | N/A | Michael-addition type | Quantitative | [13] |

Experimental Protocol: Thiol-ene Functionalization of Vinyl-Functionalized Polystyrene [1]

Materials:

-

Vinyl-functionalized polystyrene (PS)

-

Functional thiol (e.g., 2-aminoethanethiol hydrochloride)

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA) photoinitiator

-

Solvent (e.g., Chloroform or THF)

-

UV lamp (365 nm)

Procedure:

-

In a vial, mix vinyl-functionalized PS (1.0 equivalent of vinyl groups), the functional thiol (1.1 equivalents), and DMPA (0.05 equivalents).

-

Dissolve the mixture in a minimal amount of solvent (e.g., CHCl₃ or THF).

-

Irradiate the solution without stirring for 15 minutes under a UV lamp (365 nm) at room temperature (25 °C).

-

Purify the functionalized polymer by repeated precipitation. The reported degree of functionalization is approximately 100%.[1]

Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring.[14] A key feature of this reaction is its thermal reversibility, allowing for the formation and cleavage of covalent bonds under specific temperature conditions.[15] This reaction is catalyst-free and highly specific.

Reaction Mechanism:

Caption: General scheme of the Diels-Alder cycloaddition reaction.

Quantitative Data for Diels-Alder Polymer Functionalization:

| Diene/Dienophile System | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Reference |

| Furan (B31954) and Bismaleimide | N/A | 40 | 16 | 95 | |

| Furan and Bismaleimide | N/A | 25 | 16 | 87 |

Experimental Protocol: Diels-Alder Functionalization of PEG Hydrogels [15]

Materials:

-

Thiol-terminated Poly(ethylene glycol) (PEG-dithiol)

-

Maleimide-terminated Poly(ethylene glycol) (PEG-dimaleimide)

-

Furan-functionalized peptide (e.g., Furan-RGDS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Prepare a precursor solution by dissolving PEG-dimaleimide and PEG-dithiol in PBS at a specific molar ratio to have an excess of maleimide (B117702) groups.

-

Initiate hydrogel formation via Michael addition by vortexing the solution. Allow the gel to form at 37 °C for at least 30 minutes.

-

Prepare a solution of the furan-functionalized peptide in PBS.

-

Swell the formed PEG hydrogel in the peptide solution to allow the Diels-Alder reaction to occur between the pendant maleimide groups on the hydrogel and the furan groups on the peptide, thus immobilizing the peptide.

-

The release of the peptide can be triggered by increasing the temperature, which favors the retro-Diels-Alder reaction. For example, release can be quantified at temperatures ranging from 37 °C to 80 °C.[15]

General Workflow for Polymer Functionalization via Click Chemistry

The functionalization of polymers using click chemistry generally follows a consistent workflow, which can be adapted based on the specific polymer, functional molecule, and chosen click reaction.

Caption: A general workflow for the functionalization of polymers using click chemistry.

Applications in Drug Development and Materials Science

The ability to precisely modify polymers with a wide range of functionalities has profound implications for drug development and materials science.

-

Drug Delivery: Click chemistry is extensively used to conjugate drugs to polymer backbones, forming polymer-drug conjugates that can improve drug solubility, stability, and pharmacokinetic profiles. Targeting ligands can also be "clicked" onto drug-loaded polymeric nanoparticles to enhance their delivery to specific cells or tissues.

-

Biomaterials and Tissue Engineering: The surfaces of biocompatible polymers like PCL and PEG can be functionalized with cell-adhesive peptides or growth factors to promote cell attachment, proliferation, and differentiation, which is crucial for tissue engineering applications.[9]

-

Diagnostics and Imaging: Fluorescent dyes or imaging agents can be attached to polymers via click reactions to create probes for in vitro and in vivo imaging and diagnostics.

-

Advanced Materials: Click chemistry enables the synthesis of complex polymer architectures such as block copolymers, star polymers, and hydrogels with tailored properties for applications ranging from electronics to smart coatings.

Conclusion

Click chemistry has emerged as an indispensable tool for polymer functionalization, providing a reliable and efficient means to create advanced materials with precisely controlled properties. The CuAAC, SPAAC, thiol-ene, and Diels-Alder reactions, each with their unique characteristics, offer a versatile platform for researchers and professionals in drug development and materials science to design and synthesize the next generation of functional polymers. The continued development of new click reactions and their application to novel polymeric systems promises to further expand the horizons of what is achievable in macromolecular engineering.

References

- 1. Optimisation of azide–alkyne click reactions of polyacrylates using online monitoring and flow chemistry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00984C [pubs.rsc.org]

- 2. Click Chemistry in Polymersome Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. savvysciencepublisher.com [savvysciencepublisher.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. chemijournal.com [chemijournal.com]

- 6. Synthesis and Characterization of Polystyrene-Supported Piperazine-Substituted Triazoles by CuAAC and First Evaluation for Metal Ion Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Surface Modification of Polycaprolactone Scaffold With Improved Biocompatibility and Controlled Growth Factor Release for Enhanced Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thiol–ene “click” reactions and recent applications in polymer and materials synthesis: a first update | Semantic Scholar [semanticscholar.org]

- 11. Properties of methacrylate-thiol-ene formulations as dental restorative materials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. End-functional stereoregular poly(methyl methacrylate) with clickable C [[double bond, length as m-dash]] C bonds: facile synthesis and thiol–ene reaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Diels-Alder mediated controlled release from a poly(ethylene glycol) based hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Interfacial Diels–Alder Reaction between Furan-Functionalized Polymer Coatings and Maleimide-Terminated Poly(ethylene glycol) | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of Styrene with Propargyl 2-Bromoisobutyrate

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and high end-group fidelity. This application note provides a detailed protocol for the ATRP of styrene (B11656) using propargyl 2-bromoisobutyrate as the initiator. This initiator is of particular interest as it installs a terminal alkyne functionality onto the polystyrene chains, making them readily available for post-polymerization modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This allows for the straightforward synthesis of block copolymers, polymer-bioconjugates, and other advanced macromolecular architectures.

Principle of the Method

The ATRP of styrene initiated by this compound proceeds via a reversible deactivation mechanism. A transition metal complex, typically a copper(I) halide complexed with a nitrogen-based ligand, reversibly activates the carbon-bromine bond of the initiator to generate a propagating radical. This radical then adds to styrene monomers. The dormant species can be reactivated, allowing for controlled chain growth. The propargyl group of the initiator remains intact throughout the polymerization, yielding polystyrene with a terminal alkyne group.

Experimental Protocol

This protocol details the bulk ATRP of styrene using this compound as the initiator and a copper(I) bromide/N,N,N',N'',N''-pentamethyldiethylenetriamine (CuBr/PMDETA) catalyst system.

Materials:

-

Styrene (inhibitor removed by passing through a column of basic alumina)

-

This compound (initiator)

-

Copper(I) bromide (CuBr) (purified by washing with acetic acid and diethyl ether, then dried under vacuum)

-

N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)

-

Anisole (anhydrous, as an internal standard for gas chromatography, if desired)

-

Tetrahydrofuran (THF, HPLC grade)

-

Methanol (B129727) (for precipitation)

-

Nitrogen gas (high purity)

Equipment:

-

Schlenk flask

-

Rubber septa

-

Magnetic stirrer and stir bar

-

Oil bath with temperature controller

-

Syringes and needles

-

Vacuum/nitrogen line

-

Gas chromatograph (GC) for monitoring monomer conversion (optional)

-

Gel permeation chromatography (GPC) for molecular weight and polydispersity analysis

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.143 g, 1.0 mmol).

-

Seal the flask with a rubber septum and deoxygenate by performing at least three cycles of vacuum and backfilling with nitrogen.

-

-

Addition of Reagents:

-

Through a nitrogen-purged syringe, add the desired amount of deoxygenated styrene (e.g., 10.4 g, 100 mmol) to the Schlenk flask.

-

Via a separate syringe, add the deoxygenated PMDETA (e.g., 0.173 g, 1.0 mmol). The solution should turn green as the copper complex forms.

-

Finally, add the this compound initiator (e.g., 0.205 g, 1.0 mmol) via syringe.

-

-

Polymerization:

-

Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 110 °C).

-

Stir the reaction mixture vigorously.

-

Samples can be withdrawn periodically using a nitrogen-purged syringe to monitor monomer conversion by GC or ¹H NMR and to determine molecular weight and polydispersity by GPC.

-

-

Termination and Purification:

-

To quench the polymerization, cool the flask to room temperature and expose the reaction mixture to air.

-

Dilute the viscous solution with THF (e.g., 10 mL).

-

To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina (B75360).

-

Precipitate the purified polymer by slowly adding the THF solution to a large excess of cold methanol with stirring.

-

Collect the white polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.

-

Data Presentation

The following table presents typical data obtained from the ATRP of styrene initiated by this compound. The conditions are based on a molar ratio of [Styrene]:[Initiator]:[CuBr]:[PMDETA] of 100:1:1:1, conducted as a bulk polymerization at 110 °C.

| Time (hours) | Monomer Conversion (%) | M_n ( g/mol ) (Theoretical) | M_n ( g/mol ) (GPC) | Polydispersity Index (Đ) |

| 1 | 25 | 2700 | 2800 | 1.15 |

| 2 | 45 | 4800 | 4900 | 1.12 |

| 3 | 60 | 6300 | 6400 | 1.10 |

| 4 | 75 | 7900 | 8000 | 1.09 |

| 5 | 88 | 9200 | 9300 | 1.08 |

Note: The theoretical number-average molecular weight (M_n) is calculated as: M_n,th = (([M]₀/[I]₀) × Conversion × M_monomer) + M_initiator, where [M]₀ and [I]₀ are the initial concentrations of monomer and initiator, respectively, and M_monomer and M_initiator are their respective molar masses.

Visualizations

Caption: Experimental workflow for the ATRP of styrene.

Caption: Simplified mechanism of ATRP.

Application Notes & Protocols: Synthesis of Block Copolymers via ATRP and Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise construction of block copolymers with well-defined architectures, molecular weights, and low polydispersity is crucial for advanced applications in drug delivery, nanotechnology, and materials science. The combination of Atom Transfer Radical Polymerization (ATRP) and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry offers a powerful and versatile strategy to achieve this control.[1][2][3]

ATRP allows for the synthesis of polymers with controlled molecular weight and narrow molecular weight distributions.[1] The living nature of ATRP enables the preparation of end-functionalized polymers that can serve as precursors for subsequent reactions.[2] CuAAC click chemistry is a highly efficient and specific ligation reaction that forms a stable triazole linkage between an azide (B81097) and an alkyne.[4][5][6] This reaction is robust, proceeds under mild conditions, and is tolerant of a wide variety of functional groups, making it ideal for joining polymer chains.[4][5]

This document provides detailed protocols for the synthesis of two precursor homopolymers, an azide-terminated polystyrene (PS-N₃) and an alkyne-terminated poly(methyl methacrylate) (PMMA-Alkyne), via ATRP, followed by their coupling using CuAAC to form a PS-b-PMMA diblock copolymer.

Overall Synthetic Strategy

The synthesis follows a two-stage modular approach. First, two distinct homopolymers are synthesized via ATRP, each bearing one of the complementary "clickable" functional groups (azide or alkyne) at its chain end. In the second stage, these two polymers are joined together using the CuAAC reaction.

Quantitative Data Summary

The following tables provide representative data for the synthesis of the precursor polymers and the final block copolymer.

Table 1: ATRP Synthesis of Azide-Terminated Polystyrene (PS-N₃)

| Parameter | Value |

|---|---|

| Monomer | Styrene |

| Initiator | 2-Azidoethyl 2-bromoisobutyrate |

| Catalyst/Ligand | CuBr / PMDETA |

| Molar Ratio [M]:[I]:[Cu]:[L] | 100 : 1 : 1 : 1 |

| Solvent | Anisole (B1667542) |

| Temperature | 90 °C |

| Reaction Time | 6 h |

| Mn (GPC) | ~10,000 g/mol |

| Polydispersity Index (PDI) | < 1.15 |

Table 2: ATRP Synthesis of Alkyne-Terminated PMMA (PMMA-Alkyne)

| Parameter | Value |

|---|---|

| Monomer | Methyl Methacrylate (MMA) |

| Initiator | Propargyl 2-bromoisobutyrate |

| Catalyst/Ligand | CuBr / PMDETA |

| Molar Ratio [M]:[I]:[Cu]:[L] | 100 : 1 : 1 : 1 |

| Solvent | Toluene (B28343) |

| Temperature | 70 °C |

| Reaction Time | 4 h |

| Mn (GPC) | ~10,000 g/mol |

| Polydispersity Index (PDI) | < 1.20 |

Table 3: CuAAC Click Reaction for PS-b-PMMA Synthesis

| Parameter | Value |

|---|---|

| Polymer 1 | PS-N₃ (1.0 eq) |

| Polymer 2 | PMMA-Alkyne (1.1 eq) |

| Catalyst/Ligand | CuBr / PMDETA |

| Molar Ratio [N₃]:[Cu]:[L] | 1 : 0.5 : 0.5 |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 50 °C |

| Reaction Time | 24 h |

| Mn of Block Copolymer (GPC) | ~20,000 g/mol |

| PDI of Block Copolymer | < 1.25 |

| Coupling Efficiency | > 95% |

Experimental Protocols

Materials:

-

Styrene and Methyl Methacrylate (MMA): Passed through a column of basic alumina (B75360) to remove inhibitor before use.

-

Copper(I) bromide (CuBr): Purified by stirring in acetic acid, followed by washing with ethanol (B145695) and diethyl ether, and drying under vacuum.

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), Anisole, Toluene, DMF, Sodium Azide (NaN₃): Used as received.

-

Initiators (2-Azidoethyl 2-bromoisobutyrate and this compound) can be synthesized according to literature procedures or purchased.

Protocol 1: Synthesis of Azide-Terminated Polystyrene (PS-N₃) via ATRP

This protocol describes the synthesis of a polystyrene chain with a terminal bromine atom, which is subsequently converted to an azide.

Procedure:

-

Setup: To a Schlenk flask, add CuBr (0.143 g, 1.0 mmol), 2-azidoethyl 2-bromoisobutyrate (0.237 g, 1.0 mmol), and a magnetic stir bar.

-

Reagent Addition: Add freshly purified styrene (10.4 g, 100 mmol) and anisole (10 mL) to the flask.

-

Degassing: Seal the flask with a rubber septum. Perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[7] After the final cycle, backfill the flask with nitrogen.

-

Initiation: While stirring, inject deoxygenated PMDETA (0.173 g, 1.0 mmol) via syringe. The solution should turn dark green/brown.[8]

-

Polymerization: Immerse the flask in a preheated oil bath at 90°C. Allow the polymerization to proceed for 6 hours. Samples can be taken periodically to monitor conversion via ¹H NMR or GC.

-

Termination and Purification: Stop the reaction by opening the flask to air and cooling to room temperature. Dilute the mixture with tetrahydrofuran (B95107) (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Isolation: Precipitate the purified polymer solution into a large excess of cold methanol. Filter the white precipitate, wash with methanol, and dry under vacuum at 40°C overnight to yield polystyrene with a terminal bromine (PS-Br).

-

Azide Functionalization: Dissolve the obtained PS-Br (e.g., 5 g) in 50 mL of DMF. Add sodium azide (NaN₃, ~5-fold molar excess relative to polymer chains).

-

Reaction: Stir the mixture at room temperature for 24 hours.

-

Final Purification: Precipitate the polymer into a methanol/water mixture (1:1 v/v).[9] Filter the product and dry under vacuum to obtain the final azide-terminated polystyrene (PS-N₃).

Protocol 2: Synthesis of Alkyne-Terminated PMMA (PMMA-Alkyne) via ATRP

This protocol details the synthesis of poly(methyl methacrylate) with a terminal alkyne group.

Procedure:

-

Setup: In a process analogous to Protocol 1, add CuBr (0.143 g, 1.0 mmol), this compound (0.207 g, 1.0 mmol), and a magnetic stir bar to a Schlenk flask.

-

Reagent Addition: Add purified MMA (10.0 g, 100 mmol) and toluene (10 mL).

-

Degassing: Perform three freeze-pump-thaw cycles and backfill with nitrogen.[7]

-

Initiation: Inject deoxygenated PMDETA (0.173 g, 1.0 mmol) to start the reaction.

-

Polymerization: Place the flask in a preheated oil bath at 70°C and stir for 4 hours.

-

Termination and Purification: Terminate the reaction by exposing it to air. Dilute with THF and pass through a neutral alumina column.

-

Isolation: Precipitate the polymer into cold hexane. Filter the white solid, wash with hexane, and dry under vacuum to yield the final alkyne-terminated PMMA (PMMA-Alkyne).

Protocol 3: Synthesis of PS-b-PMMA via CuAAC Click Chemistry

This protocol describes the coupling of the two functional homopolymers to form the final diblock copolymer.

Procedure:

-

Setup: In a Schlenk flask, dissolve PS-N₃ (e.g., 2.0 g, 0.2 mmol, 1.0 eq) and PMMA-Alkyne (2.2 g, 0.22 mmol, 1.1 eq) in 40 mL of DMF.

-

Degassing: Seal the flask and deoxygenate the solution with three freeze-pump-thaw cycles.

-

Catalyst Preparation: In a separate vial, dissolve CuBr (14.3 mg, 0.1 mmol, 0.5 eq) and PMDETA (17.3 mg, 0.1 mmol, 0.5 eq) in 2 mL of deoxygenated DMF.

-

Reaction Initiation: Using a nitrogen-purged syringe, transfer the catalyst solution to the polymer solution.[10]

-

Reaction: Stir the mixture at 50°C for 24 hours. The progress of the reaction can be monitored by Gel Permeation Chromatography (GPC), observing the appearance of a higher molecular weight peak corresponding to the block copolymer and the disappearance of the precursor peaks.

-

Purification: After cooling, dilute the reaction mixture with THF and pass it through a neutral alumina column to remove the copper catalyst.

-

Isolation: Precipitate the final polymer into cold methanol, filter, and dry under vacuum at 40°C to obtain the PS-b-PMMA diblock copolymer.

Characterization

-

¹H NMR Spectroscopy: Used to confirm the chemical structure of the monomers, precursor polymers, and the final block copolymer, and to determine monomer conversion during ATRP.

-

Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymers. Successful coupling is confirmed by a clear shift to higher molecular weight in the GPC trace.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups. For PS-N₃, a characteristic azide peak should be visible around 2100 cm⁻¹. This peak should disappear upon successful click reaction.

References

- 1. Frontiers | Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. harth-research-group.org [harth-research-group.org]

- 4. vectorlabs.com [vectorlabs.com]

- 5. mdpi.com [mdpi.com]

- 6. broadpharm.com [broadpharm.com]

- 7. youtube.com [youtube.com]

- 8. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for Grafting Polymers from Surfaces using Propargyl 2-Bromoisobutyrate

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction